molecular formula C24H18ClN3O4 B2814160 Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 932452-71-6

Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2814160
CAS No.: 932452-71-6
M. Wt: 447.88
InChI Key: GQRHNNHTAQKEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with the molecular formula C18H14ClN3O4 and a molecular weight of 371.783 g/mol . This compound is part of a class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as triethylamine (TEA)

Major Products Formed

    Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups

    Reduction: Alcohol derivatives of the original compound

    Substitution: Various substituted quinazolinone derivatives

Scientific Research Applications

Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

methyl 2-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4/c1-32-23(30)17-9-5-6-10-19(17)26-21(29)14-28-20-12-11-16(25)13-18(20)22(27-24(28)31)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRHNNHTAQKEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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